Partition Coefficient (LogP) Comparison of 3,4-Pyridinedicarboximide vs. Phthalimide
3,4-Pyridinedicarboximide exhibits a significantly more hydrophilic character compared to its all-carbon analog, phthalimide. This is quantified by its reported LogP value of -0.34 [1], a stark contrast to the computed XLogP3 of 1.1 for phthalimide [2]. This property is critical for predicting solubility in aqueous reaction media and biological permeability.
| Evidence Dimension | Partition Coefficient (LogP, Octanol-Water) |
|---|---|
| Target Compound Data | LogP = -0.34 |
| Comparator Or Baseline | Phthalimide (CAS 85-41-6). XLogP3 = 1.1 |
| Quantified Difference | ΔLogP ≈ 1.44 log units, indicating 3,4-pyridinedicarboximide is substantially more hydrophilic. |
| Conditions | Target data from ChemicalBook [1]; Comparator data is a computed property (XLogP3) from PubChem [2]. |
Why This Matters
A difference of over 1.4 log units means 3,4-pyridinedicarboximide has a significantly different solubility and partitioning profile, making it a functionally distinct choice for biphasic synthesis or where aqueous solubility is critical.
- [1] ChemicalBook. (2025). 3,4-Pyridinedicarboximide | 4664-01-1. LogP: -0.34. View Source
- [2] PubChem Compound Summary for CID 6809, Phthalimide. XLogP3: 1.1. National Center for Biotechnology Information (2025). View Source
